molecular formula C14H11N3O3 B1447567 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid CAS No. 1797210-14-0

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid

Cat. No.: B1447567
CAS No.: 1797210-14-0
M. Wt: 269.25 g/mol
InChI Key: NODWKXBQGYKYOG-UHFFFAOYSA-N
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Description

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid is a complex organic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by functionalization to introduce the benzoic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, share some structural similarities with 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine also feature the pyridine ring and have comparable chemical properties.

Uniqueness

What sets this compound apart is its unique combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-17-11-6-10(7-15-12(11)16-14(17)20)8-3-2-4-9(5-8)13(18)19/h2-7H,1H3,(H,18,19)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWKXBQGYKYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 2
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 4
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 6
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid

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